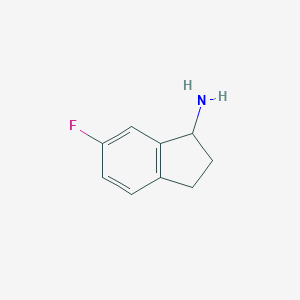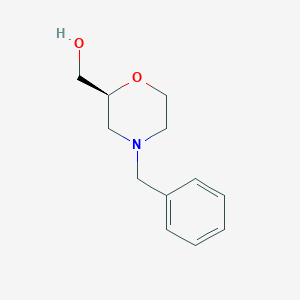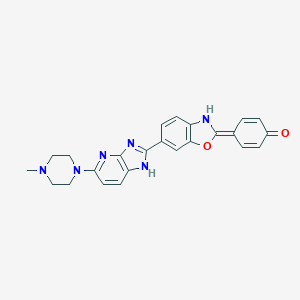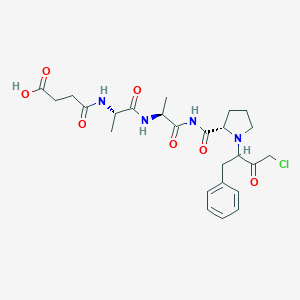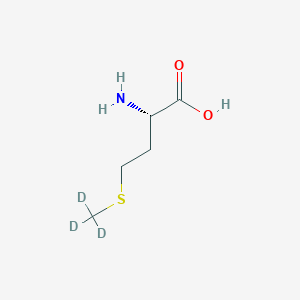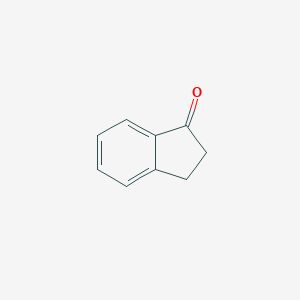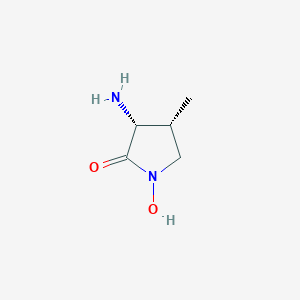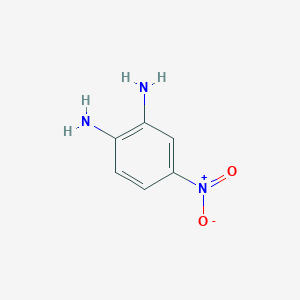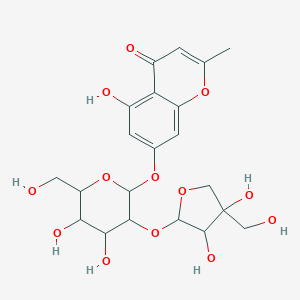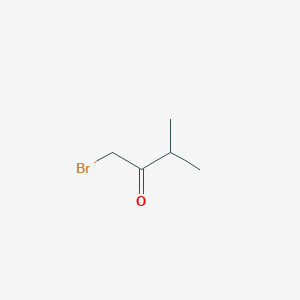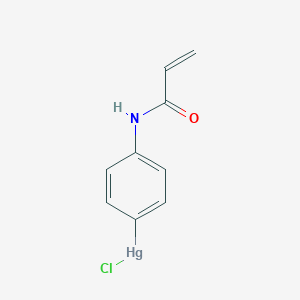
((N-Acryloylamino)phenyl)mercuric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((N-Acryloylamino)phenyl)mercuric chloride is an organomercury compound known for its unique chemical structure and properties. This compound is characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with a prop-2-enoylamino group. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((N-Acryloylamino)phenyl)mercuric chloride typically involves the reaction of 4-(prop-2-enoylamino)phenylmercury with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is carefully monitored to maintain safety and environmental standards due to the toxic nature of mercury compounds .
Análisis De Reacciones Químicas
Types of Reactions
((N-Acryloylamino)phenyl)mercuric chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into less oxidized mercury species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives .
Aplicaciones Científicas De Investigación
((N-Acryloylamino)phenyl)mercuric chloride has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and electronic components
Mecanismo De Acción
The mechanism of action of ((N-Acryloylamino)phenyl)mercuric chloride involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxic effects.
Phenylmercury: Similar structure but lacks the chloro and prop-2-enoylamino groups.
Ethylmercury: Used in vaccines as a preservative, structurally different but shares mercury as a central atom.
Uniqueness
((N-Acryloylamino)phenyl)mercuric chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
chloro-[4-(prop-2-enoylamino)phenyl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGXZOGSJODTA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClHgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333988 |
Source


|
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72136-45-9 |
Source


|
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072136459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
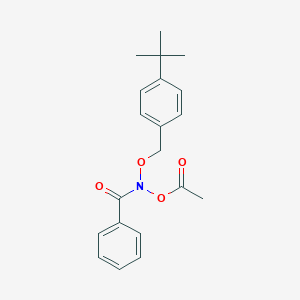
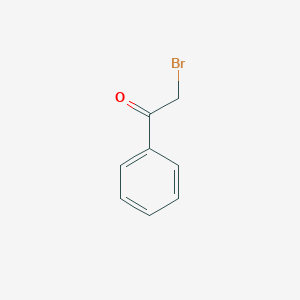
![CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL-](/img/structure/B140006.png)
